molecular formula C24H23N3O4S B3632997 3-BENZAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

3-BENZAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B3632997
M. Wt: 449.5 g/mol
InChI Key: DWRQCSXZWHWKGL-UHFFFAOYSA-N
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Description

3-BENZAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of benzamide and pyrrolidine sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves the condensation of benzoic acids and amines. A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method offers advantages such as low reaction times, simple procedures, high yields, and eco-friendly processes.

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green solid acid catalysts can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides and pyrrolidine derivatives.

Scientific Research Applications

3-BENZAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its binding affinity and selectivity towards certain biological targets . The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its combination of benzamide and pyrrolidine sulfonyl groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-benzamido-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-23(18-7-2-1-3-8-18)26-21-10-6-9-19(17-21)24(29)25-20-11-13-22(14-12-20)32(30,31)27-15-4-5-16-27/h1-3,6-14,17H,4-5,15-16H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRQCSXZWHWKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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